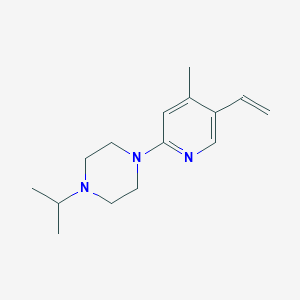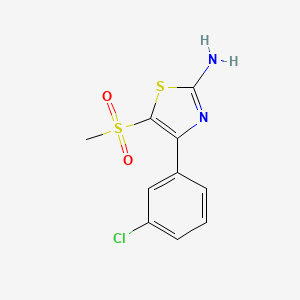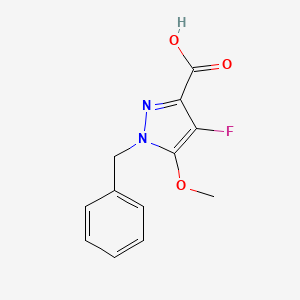
(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that features a furan ring substituted with bromine and chlorine atoms, and a piperazine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Halogenation: The furan ring is then halogenated using bromine and chlorine reagents to introduce the bromo and chloro substituents at the desired positions.
Attachment of the Piperazine Ring: The halogenated furan ring is reacted with 4-methylpiperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the furan ring.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Derivatives with different nucleophiles replacing the halogen atoms.
Oxidation Products: Furanones or other oxygenated derivatives.
Reduction Products: Tetrahydrofuran derivatives or other reduced forms.
Applications De Recherche Scientifique
(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism can vary depending on the specific biological context and target.
Comparaison Avec Des Composés Similaires
(4-Bromo-5-chlorofuran-2-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
(4-Bromo-5-chlorofuran-2-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure with a phenyl group instead of a methyl group on the piperazine ring.
(4-Bromo-5-chlorofuran-2-yl)(4-hydroxyethylpiperazin-1-yl)methanone: Similar structure with a hydroxyethyl group instead of a methyl group on the piperazine ring.
Uniqueness: The uniqueness of (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of both bromine and chlorine atoms on the furan ring, along with the methyl-substituted piperazine ring, provides a distinct chemical profile that can be exploited in various research and industrial contexts.
Propriétés
Formule moléculaire |
C10H12BrClN2O2 |
|---|---|
Poids moléculaire |
307.57 g/mol |
Nom IUPAC |
(4-bromo-5-chlorofuran-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C10H12BrClN2O2/c1-13-2-4-14(5-3-13)10(15)8-6-7(11)9(12)16-8/h6H,2-5H2,1H3 |
Clé InChI |
HHCQZDCSKGHRDP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC(=C(O2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)





![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)
![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)


![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
